N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
This compound features a benzodioxin core linked via an acetamide bridge to a 1H-indole moiety substituted at the 2-position with a 5-ethyl-1,3,4-oxadiazol-2-yl group. The ethyl substituent on the oxadiazole may optimize lipophilicity for membrane permeability.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-2-21-24-25-22(30-21)17-11-14-5-3-4-6-16(14)26(17)13-20(27)23-15-7-8-18-19(12-15)29-10-9-28-18/h3-8,11-12H,2,9-10,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTFGEYXOWIWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with 4-acetamidobenzene-1-sulfonyl chloride in the presence of a base such as sodium carbonate to yield an intermediate sulfonamide . This intermediate is further reacted with alkyl or aralkyl halides in a solvent like dimethylformamide (DMF) using lithium hydride as a base to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their antibacterial, antifungal, and anticancer properties .
Industry
In industry, this compound could be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations:
Heterocycle Impact :
- Oxadiazole vs. Thiadiazole : Oxadiazoles (e.g., ) exhibit stronger electron-withdrawing effects, enhancing interactions with nucleophilic targets like bacterial enzymes. Thiadiazoles () may offer improved metabolic stability due to sulfur’s resistance to oxidation .
- Substituent Effects : The target compound’s ethyl group balances lipophilicity and steric bulk compared to bulkier phenyl () or benzyl () groups. Smaller substituents like ethyl may improve bioavailability without compromising target binding .
Biological Activity :
- Antibacterial activity in compounds correlates with phenyl-substituted oxadiazoles, suggesting substituent size and electronic properties are critical. The target’s ethyl group may retain antibacterial efficacy with reduced toxicity .
- Enzyme inhibition in highlights the role of indole positioning; the target’s indole-1-yl substitution (vs. indole-3-yl in 8g) could alter binding modes to enzymes like cyclooxygenase or kinases .
Synthetic Considerations :
- The target compound likely requires direct cyclization to form the oxadiazole-indole linkage, whereas sulfanyl-bridged analogs () involve nucleophilic substitution steps. This difference may influence reaction yields and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
